![molecular formula C11H14N2O B2817703 1,3,3-Trimethyl-3,4-dihydro-1H-quinoxalin-2-one CAS No. 91180-82-4](/img/structure/B2817703.png)
1,3,3-Trimethyl-3,4-dihydro-1H-quinoxalin-2-one
Overview
Description
1,3,3-Trimethyl-3,4-dihydro-1H-quinoxalin-2-one is a chemical compound with the linear formula C11H14N2O . It is part of a class of compounds known as quinoxalinones, which have been studied for their potential antibacterial activity .
Molecular Structure Analysis
The molecular structure of 1,3,3-Trimethyl-3,4-dihydro-1H-quinoxalin-2-one consists of a quinoxalinone core with three methyl groups attached. The compound has a molecular weight of 190.25 .Scientific Research Applications
Synthesis and Biological Activity
Efficient Synthesis and Antibacterial Activity : Economical and environmentally friendly syntheses of 3,4-dihydro-1H-quinoxalin-2-ones have been developed, showing antibacterial activity against both Gram-positive and Gram-negative microorganisms (Zarenezhad et al., 2014).
Neurotropic Activity : A study on the neurotropic activity of pyrrolopyrimidin-4-ones derivatives, which are structurally related to 1,3,3-Trimethyl-3,4-dihydro-1H-quinoxalin-2-one, found significant reductions in motor activity in mice (Zaliznaya et al., 2020).
C3-Alkoxycarbonylation : Research on quinoxaline-3-carboxylates, which include the quinoxalin-2(1H)-one structure, involved an eco-friendly ester source for the preparation of quinoxaline-3-carbonyl compounds (Xie et al., 2019).
Antimicrobial and Anticancer Activity : Synthesis of substituted quinoxalin-3-ones has been investigated, showing moderate activity against some bacterial strains but no significant anticancer or anti-HIV activity (Sanna et al., 1998).
Biocatalytic Synthesis : An eco-friendly synthesis of 3,4-dihydro-2(1H)-quinoxalinones using lemon juice as a solvent and catalyst has been developed, demonstrating the potential for green chemistry applications (Petronijević et al., 2017).
Chemical Reactions and Applications
Oxidative Arylation : Palladium-catalyzed oxidative C-3 arylation of quinoxalin-2(1H)-ones with arylboronic acids was reported, allowing the construction of various biologically important backbones (Carrër et al., 2013).
Catalyst-Free Radical Alkylation : A photoredox-catalyst-free radical alkylation of quinoxalin-2(1H)-ones has been described, showing potential in the functionalization of natural products and complex drug molecules (He et al., 2020).
Direct C–H Carbamoylation : A study focused on the direct amidation of quinoxalin-2(1H)-ones via an acid-promoted carbamoylation with isocyanide in water, providing an efficient strategy for constructing drug-like structures (Li et al., 2022).
properties
IUPAC Name |
1,3,3-trimethyl-4H-quinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)10(14)13(3)9-7-5-4-6-8(9)12-11/h4-7,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNXNAWEVLDAOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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